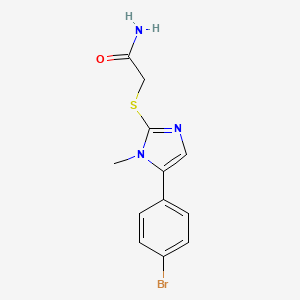

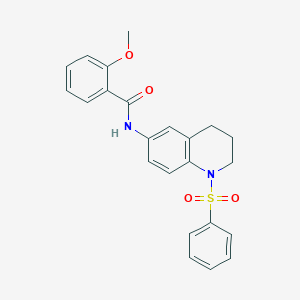

![molecular formula C17H20F3NO5 B3000637 2-乙酰氨基-2-[[4-(三氟甲基)苯基]甲基]丙二酸二乙酯 CAS No. 114872-59-2](/img/structure/B3000637.png)

2-乙酰氨基-2-[[4-(三氟甲基)苯基]甲基]丙二酸二乙酯

描述

Synthesis Analysis

The synthesis of TFPAA involves a multi-step reaction. One method involves the use of aqueous sodium hydroxide (NaOH), glacial acetic acid, and concentrated hydrochloric acid (HCl). The reaction is carried out in dioxane and water at ambient temperature . Another method involves a six-step reaction with 3.9 M aqueous NaOH in ethanol at ambient temperature, followed by heating in dioxane, and then a reaction with potassium chloride (KCl), sodium bicarbonate (NaHCO3), and aqueous NaOH in acetonitrile at ambient temperature .科学研究应用

光解和自由基加成:类似于 2-乙酰氨基-2-[[4-(三氟甲基)苯基]甲基]丙二酸二乙酯的化合物通过光解可以生成二乙基丙二酰自由基。该自由基加成到烯烃中,形成自由基链过程,这在合成化学中很有用 (Byers & Lane, 1990)。

晶体结构和配体合成:已经研究了与 2-乙酰氨基-2-[[4-(三氟甲基)苯基]甲基]丙二酸二乙酯相关的官能化化合物的晶体结构,在配位化学中具有潜在应用。这些化合物显示出可以配位金属原子的口袋,表明在金属配合物形成中很有用 (Meskini 等人,2010)。

分子内环化:与本化合物在结构上相关的 2-芳基氨基丙二酸二乙酯,可以在三氟化硼二乙醚的催化下进行分子内环化。该过程产生新型的膦酰化吲哚,在药物化学中具有潜在应用 (Egorova 等人,2017)。

绿色合成抑制剂:已经使用绿色化学原理合成了与 2-乙酰氨基-2-[[4-(三氟甲基)苯基]甲基]丙二酸二乙酯在结构上类似的新型化合物。这些化合物表现出很强的 α-葡萄糖苷酶抑制活性,这对开发新的治疗剂很重要 (Shaik 等人,2020)。

抗菌性能:已经探索了与 2-乙酰氨基-2-[[4-(三氟甲基)苯基]甲基]丙二酸二乙酯具有功能相似性的环己烷衍生物的抗菌性能。这些研究对于寻找新的抗菌剂至关重要 (Shoaib, 2019)。

聚合物的旋光性质:已经对源自手性 2-恶唑啉的光学活性聚合物进行了研究,该聚合物在结构上与本化合物相关。这些研究重点是合成、表征和这些聚合物的旋光性质,这与材料科学相关 (Chen & Tsay, 1992)。

安全和危害

While handling TFPAA, certain safety precautions should be taken. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .

属性

IUPAC Name |

diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO5/c1-4-25-14(23)16(21-11(3)22,15(24)26-5-2)10-12-6-8-13(9-7-12)17(18,19)20/h6-9H,4-5,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAJIJSLEAJJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3000555.png)

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)

![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)